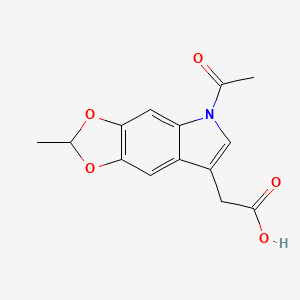

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid

Beschreibung

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a structurally complex indole derivative characterized by a fused 1,3-dioxolane ring system and functional modifications at positions 2, 5, and 5. Key structural features include:

- Position 5: An acetyl group (-COCH₃), which enhances electrophilicity and influences metabolic stability.

- Position 2: A methyl group (-CH₃), contributing to steric effects and lipophilicity.

- Position 7: An acetic acid moiety (-CH₂COOH), which may facilitate solubility and interactions with biological targets.

Eigenschaften

CAS-Nummer |

50332-09-7 |

|---|---|

Molekularformel |

C14H13NO5 |

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

2-(5-acetyl-2-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |

InChI |

InChI=1S/C14H13NO5/c1-7(16)15-6-9(3-14(17)18)10-4-12-13(5-11(10)15)20-8(2)19-12/h4-6,8H,3H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

JSYRJBIDYCPYHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1OC2=C(O1)C=C3C(=C2)C(=CN3C(=O)C)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or other functional groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological pathways involving indole derivatives.

Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolo ring and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Comparative Analysis

Substituent Effects on Molecular Weight and Polarity The trimethoxybenzoyl substituent in the compound from increases molecular weight (427.4 g/mol) and introduces aromaticity, likely enhancing UV absorption and stability.

Functional Group Influence on Reactivity Halogenated Derivatives: The 4-chlorobutyryl group in introduces electrophilic character, which may facilitate nucleophilic substitution reactions.

Predicted Physicochemical Properties

- Boiling Point : The trimethoxybenzoyl derivative has a predicted boiling point of 584.7°C, reflecting its high molecular weight and aromaticity.

- Acidity : The acetic acid group (pKa ~4.09 in ) suggests moderate acidity, which could influence ionization under physiological conditions.

Synthetic Pathways

- Analogs like those in and are synthesized via nucleophilic acylations (e.g., using acetyl chloride or cyclopentylacetyl chloride) under basic conditions (K₂CO₃), suggesting similar routes for the target compound.

Biologische Aktivität

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and cholinesterase inhibition. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃N₁O₅

- CAS Number : 50332-09-7

- Molecular Weight : 275.257 g/mol

This structure features a dioxole moiety fused to an indole ring, which is significant for its biological activity.

Antiviral Activity

Research indicates that compounds containing the indole structure, particularly those with a diketo acid moiety, exhibit notable antiviral properties. For example, studies have demonstrated that related compounds can inhibit HIV-1 integrase (IN) effectively at low micromolar concentrations. The mechanism involves selective inhibition of the strand transfer process of the viral integrase, which is crucial for viral replication .

Table 1: Antiviral Activity of Indole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Acetyl-2-methyl-5H-indole | 11 - 100 | Inhibition of HIV-1 integrase |

| Indole-3-diketo acids | Varies | Selective inhibition of strand transfer |

| Parent ester derivatives | Varies | Tightly bound to postassembled IN-DNA complexes |

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases (AChE and BuChE), which are key enzymes in neurotransmission. Compounds similar to 5-acetyl derivatives have shown promising inhibitory effects on these enzymes. The presence of specific substituents in the indole structure enhances lipophilicity and binding affinity, leading to improved inhibitory activity .

Table 2: Cholinesterase Inhibition Potency

| Compound Name | AChE IC50 (nM) | BuChE IC50 (nM) | Observations |

|---|---|---|---|

| 5-Acetyl-2-methyl-indole | <0.03 | >0.15 | Strong AChE inhibition observed |

| Related indole alkaloids | Varies | Varies | Structure-dependent activity |

Case Studies and Research Findings

- Antiviral Efficacy : In a study focusing on a series of substituted indole-diketo acids, it was found that certain derivatives exhibited potent anti-HIV activity. The structure-activity relationship indicated that modifications on the indole nucleus could significantly enhance antiviral potency .

- Cholinesterase Inhibition Studies : A recent investigation into various alkaloids demonstrated that specific substitutions on the indole ring could lead to increased inhibition of AChE compared to traditional inhibitors like galanthamine. This suggests that further exploration into the structure of 5-acetyl derivatives could yield compounds with improved therapeutic profiles against neurodegenerative diseases .

- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins such as AChE and HIV-1 integrase. The binding affinities were correlated with structural features, emphasizing the importance of the dioxole and indole components in facilitating these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.